

Introduction: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(4-Bromopyridin-3-yl)morpholine

CAS No.: 1563533-04-9

Cat. No.: B1402041

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4-(4-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines two key pharmacophores: a morpholine ring and a bromopyridine core. The morpholine moiety is a privileged feature in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and introduce a basic center, thereby optimizing the pharmacokinetic profile of a drug candidate.^{[1][2]} The bromopyridine component serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular complexity.

This guide provides a comprehensive overview of **4-(4-Bromopyridin-3-yl)morpholine**, detailing its physicochemical properties, a robust synthesis protocol, methods for characterization, and its application as a key intermediate in the synthesis of advanced drug candidates, particularly kinase inhibitors. The protocols and insights are designed for researchers, scientists, and professionals engaged in drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use and safe handling.

Physicochemical Data

Property	Value	Reference
CAS Number	1563533-04-9	[3]
Molecular Formula	C ₉ H ₁₁ BrN ₂ O	
Molecular Weight	243.1 g/mol	
Appearance	Solid	
Purity	Typically ≥95%	
InChI Key	NEJKKKLFVAWAFX- UHFFFAOYSA-N	
Storage	Inert atmosphere, 2-8°C	

Safety and Handling

4-(4-Bromopyridin-3-yl)morpholine and its isomers are classified as irritants.[4][5] Proper safety precautions are mandatory during handling and storage.

Hazard Statement	Description
H302 / H332	Harmful if swallowed or if inhaled.[6]
H315	Causes skin irritation.[4][5]
H319	Causes serious eye irritation.[4][5]
H335	May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

- Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood.[5] If dust or aerosols may be generated, use a NIOSH-approved respirator.

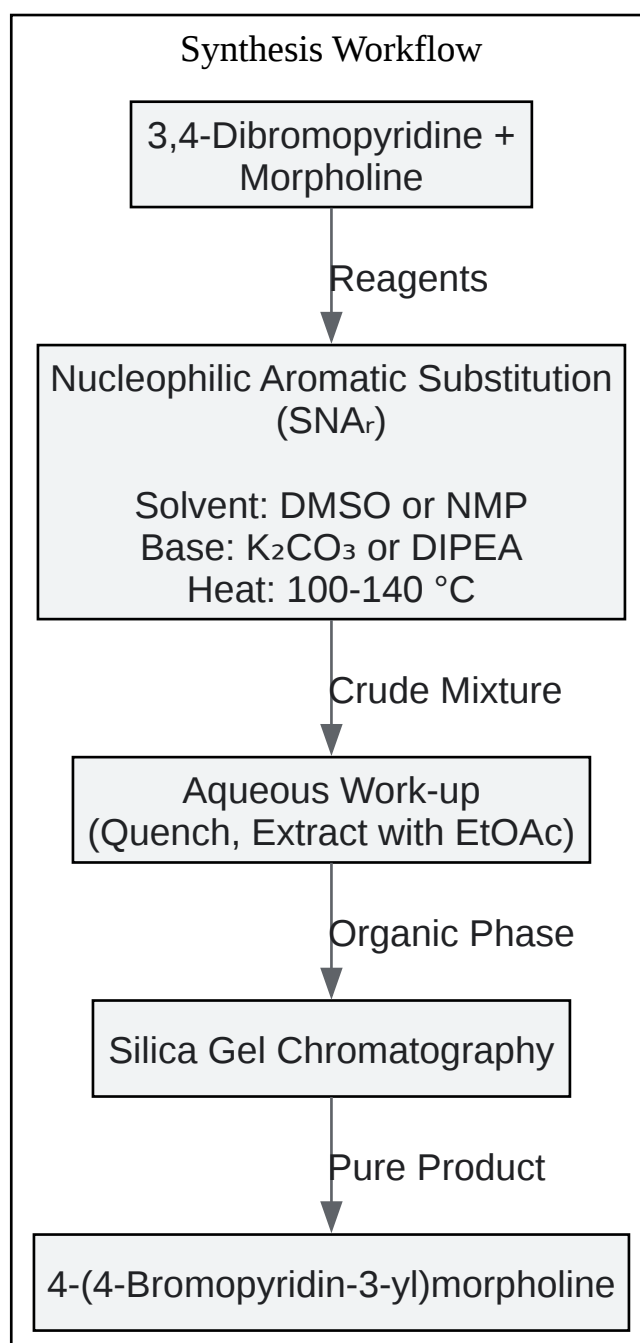
Storage and Disposal:

- Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[5]
- Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[7]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of **4-(4-Bromopyridin-3-yl)morpholine** is typically achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This protocol describes a representative method starting from 3,4-dibromopyridine and morpholine. The bromine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack due to electronic activation from the ring nitrogen.

Workflow Diagram



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Caption: Synthesis workflow for **4-(4-Bromopyridin-3-yl)morpholine**.

Materials and Reagents

Reagent	CAS Number	Quantity
3,4-Dibromopyridine	626-05-1	1.0 eq
Morpholine	110-91-8	1.2 - 1.5 eq
Potassium Carbonate (K ₂ CO ₃)	584-08-7	2.0 - 3.0 eq
Dimethyl Sulfoxide (DMSO)	67-68-5	~5-10 mL/g
Ethyl Acetate (EtOAc)	141-78-6	For extraction
Brine (Saturated NaCl)	7647-14-5	For washing
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	For drying

Experimental Procedure

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO).
- **Addition of Nucleophile:** Add morpholine (1.2 eq) to the stirring suspension at room temperature.
- **Heating:** Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Cooling and Quenching:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
- **Washing:** Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure **4-(4-Bromopyridin-3-yl)morpholine**.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step.

Technique	Expected Results
^1H NMR	Aromatic protons on the pyridine ring will appear as distinct multiplets. Protons on the morpholine ring will typically appear as two triplets around 3-4 ppm.
^{13}C NMR	Signals corresponding to the carbons of the bromopyridine and morpholine rings.
Mass Spec (ESI+)	The mass spectrum will show a characteristic isotopic pattern for the $[\text{M}+\text{H}]^+$ ion due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio). Expected m/z: ~243.0 and ~245.0.
HPLC	A single major peak indicating the purity of the compound (e.g., >95%).

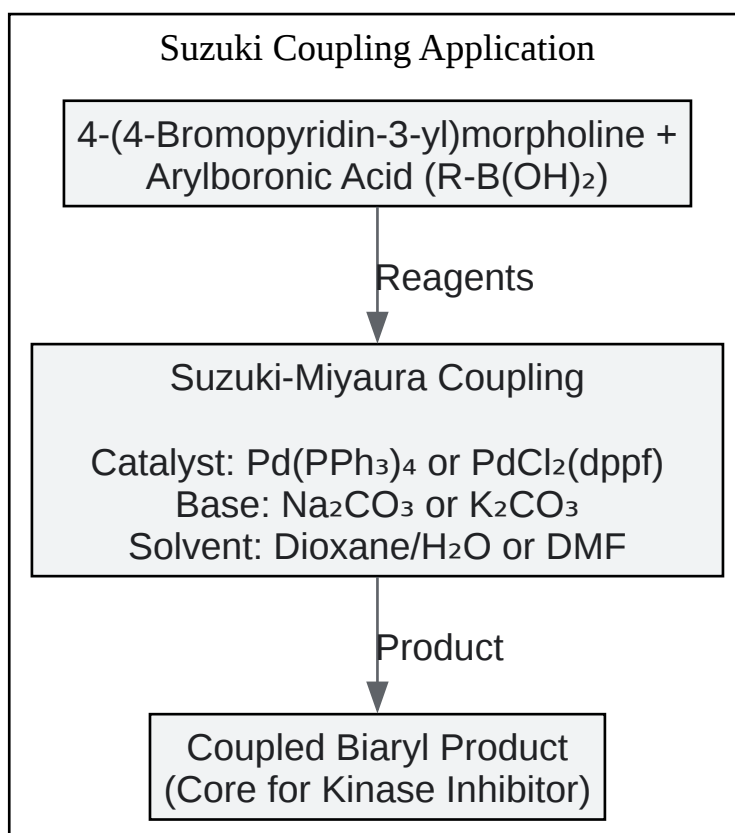
Application as a Kinase Inhibitor Intermediate

4-(4-Bromopyridin-3-yl)morpholine is a valuable intermediate for constructing complex molecules, particularly inhibitors of protein kinases, which are crucial targets in oncology.^{[8][9]} The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.

Case Study: Suzuki Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the Suzuki coupling of **4-(4-Bromopyridin-3-yl)morpholine** with an arylboronic acid or ester. This reaction is fundamental in the synthesis of many PI3K inhibitors that feature a biaryl or hetero-biaryl core.[8][10]

Reaction Diagram



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Caption: Suzuki coupling reaction using the title compound.

Experimental Procedure (Suzuki Coupling)

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **4-(4-Bromopyridin-3-yl)morpholine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).
- **Catalyst Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Heating: Heat the mixture to 80-100 °C under the inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
- Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization to obtain the final biaryl product.

Conclusion

4-(4-Bromopyridin-3-yl)morpholine stands out as a strategically important intermediate in drug discovery. Its synthesis is straightforward, and its dual-functionality allows for the development of complex molecular architectures with desirable drug-like properties. The protocols and data presented here serve as a practical guide for chemists to leverage this valuable building block in the creation of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

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